N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O5S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.08276107 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicide Development
One significant application of related pyrimidinyl compounds is in the development of herbicides targeting acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis in plants. Research by Yan-Zhen He et al. (2007) presents a comprehensive study integrating molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations to understand the bioactive conformation of pyrimidinylthiobenzoates, a class of herbicides. This work provides insights into the binding mode of herbicidal pyrimidinylthiobenzoates and the design of new derivatives based on the established 3D-QSAR models, demonstrating the compound's utility in agricultural chemistry (Yan-Zhen He et al., 2007).
Antimicrobial Activities
The compound has also been explored for its antimicrobial potential. A study reported by J. Obaleye et al. (2008) on the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), reveals moderate growth inhibition of several bacteria in vitro. This suggests that derivatives of N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide could serve as templates for developing new antibacterial agents (J. Obaleye et al., 2008).
Material Science
In the realm of material science, this chemical framework has been utilized in the synthesis of novel polymers with potential applications ranging from optically active materials to drug delivery systems. Research by A. Hajipour et al. (2009) details the synthesis and characterization of new optically active poly(azo-ester-imide)s, highlighting the role of such compounds in creating polymers with good inherent viscosities, optical activities, and thermal stabilities. This underscores the versatility of the compound's derivatives in contributing to advancements in polymer chemistry (A. Hajipour et al., 2009).
Properties
IUPAC Name |
N-[4-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-13-11-12-20-19(21-13)24-31(28,29)18-9-5-16(6-10-18)23-30(26,27)17-7-3-15(4-8-17)22-14(2)25/h3-12,23H,1-2H3,(H,22,25)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHZDMVKKFGZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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